molecular formula C17H11ClFN5OS B2961180 3-chloro-4-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1904021-08-4

3-chloro-4-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No. B2961180
CAS RN: 1904021-08-4
M. Wt: 387.82
InChI Key: IJVRZLDCHQHBKU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide group would likely contribute to the compound’s polarity, while the thiophene and triazolopyridazine rings might participate in aromatic stacking interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions, while the thiophene ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar benzamide group and the nonpolar aromatic rings . Its melting and boiling points would depend on the strength of the intermolecular forces, which would be influenced by factors such as the compound’s polarity and molecular weight .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry and pharmacology. Future research could explore the synthesis of this compound, its physical and chemical properties, its reactivity, and its potential biological activities. Such studies could contribute to the development of new drugs or materials .

properties

IUPAC Name

3-chloro-4-fluoro-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5OS/c18-12-7-10(1-2-13(12)19)17(25)20-8-16-22-21-15-4-3-14(23-24(15)16)11-5-6-26-9-11/h1-7,9H,8H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVRZLDCHQHBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

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